molecular formula C15H23BN2O4 B1366308 4-(4-BOC-Piperazino)phenylboronic acid CAS No. 457613-78-4

4-(4-BOC-Piperazino)phenylboronic acid

Cat. No.: B1366308
CAS No.: 457613-78-4
M. Wt: 306.17 g/mol
InChI Key: BXGOBSWUEXKOIH-UHFFFAOYSA-N
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Description

4-(4-BOC-Piperazino)phenylboronic acid is a boronic acid derivative that has garnered significant attention in the field of medicinal chemistry due to its versatile applications. The compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-(4-BOC-piperazino) group. This unique structure imparts the compound with distinct chemical properties, making it a valuable tool in various scientific research domains.

Safety and Hazards

The safety data sheet for “4-(4-Boc-Piperazino)phenylboronic acid” suggests that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and should not be released into the environment . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water for at least 15 minutes .

Future Directions

The future directions for “4-(4-BOC-Piperazino)phenylboronic acid” and similar compounds could involve further development of the protodeboronation process . This could potentially unlock new transformations and expand the utility of these compounds in organic synthesis .

Preparation Methods

The synthesis of 4-(4-BOC-Piperazino)phenylboronic acid typically involves the following steps:

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(4-BOC-Piperazino)phenylboronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water .

Comparison with Similar Compounds

4-(4-BOC-Piperazino)phenylboronic acid can be compared with other boronic acid derivatives such as:

The unique combination of the boronic acid and piperazine moieties in this compound imparts it with distinct properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-6-4-12(5-7-13)16(20)21/h4-7,20-21H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGOBSWUEXKOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70411922
Record name 4-(4-BOC-Piperazino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457613-78-4
Record name 4-(4-BOC-Piperazino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To tert-butyl 4-(4-bromophenyl)-1-piperazinecarboxylate (118.30 g, 346.9 mmol) in dry THF/MePh (1/1, 1.5 L) at −78° C. under dry nitrogen was added n-BuLi (2.5 M, 160 mL, 398.9 mmol) dropwise and the reaction was stirred at −78° C. for 20 minutes. Triisopropyl borate (96.1 mL, 416.3 mmol) was added dropwise and the reaction was warmed to 0° C. and stirred for 2 hours. Aqueous sat. NH4Cl (400 mL), water (100 mL) and 1 equivalent of H3PO4 (20 ML) were added and the mixture stirred for 15 minutes and then concentrated to a volume of approximately 200 mL (at which stage the mixture became bluish and a precipitate formed). A dropping funnel was charged with heptane (800 mL) and the solvent was added to the reaction mixture with vigorous stirring over a period of one hour and the resulting suspension was stirred overnight. The suspension was filtered, washed with heptane (2×200 mL), and dried over the weekend in vacuo to afford 4-[4-(tert-butoxycarbonyl)-1-piperazinyl]phenylboronic acid.
Quantity
118.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
THF MePh
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
96.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

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